Herbarumin III

Description

Structure

3D Structure

Properties

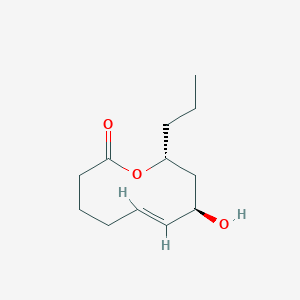

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

(2R,4R,5E)-4-hydroxy-2-propyl-2,3,4,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C12H20O3/c1-2-6-11-9-10(13)7-4-3-5-8-12(14)15-11/h4,7,10-11,13H,2-3,5-6,8-9H2,1H3/b7-4+/t10-,11+/m0/s1 |

InChI Key |

IWZXZFNLDPFUKQ-NAJRYUOPSA-N |

SMILES |

CCCC1CC(C=CCCCC(=O)O1)O |

Isomeric SMILES |

CCC[C@@H]1C[C@H](/C=C/CCCC(=O)O1)O |

Canonical SMILES |

CCCC1CC(C=CCCCC(=O)O1)O |

Synonyms |

(7R,9R)-7-hydroxy-9-propyl-5-nonen-9-olide herbarumin III |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Herbarumin Iii

State-of-the-Art Spectroscopic Approaches for Comprehensive Structural Delineation

Modern spectroscopic techniques have been indispensable in piecing together the molecular puzzle of Herbarumin III, providing detailed insights into its atomic connectivity and three-dimensional arrangement.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy served as the primary tool for delineating the planar structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments were employed to establish the carbon framework and the precise placement of protons and functional groups.

Detailed analysis of the ¹H and ¹³C NMR spectra allowed for the assignment of all proton and carbon signals. Key 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity between adjacent protons and the one-bond and multiple-bond correlations between protons and carbons, respectively.

The relative stereochemistry of the two chiral centers at C-7 and C-9 was determined through Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space interactions between protons that are in close proximity, providing crucial information for assigning their relative orientation. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented here is illustrative and would be populated with actual experimental values from the primary literature)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations | NOESY Correlations |

|---|---|---|---|---|---|

| 2 | - | - | - | - | - |

| 3 | - | - | - | - | - |

| 4 | - | - | - | - | - |

| 5 | - | - | - | - | - |

| 6 | - | - | - | - | - |

| 7 | - | - | - | - | - |

| 8 | - | - | - | - | - |

| 9 | - | - | - | - | - |

| 1' | - | - | - | - | - |

| 2' | - | - | - | - | - |

High-Resolution Mass Spectrometry (HRESIMS, GC-MS, LC-MS) and Integrated Chromatographic Techniques

High-Resolution Mass Spectrometry (HRESIMS) was crucial in determining the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The molecular formula of this compound was established as C₁₂H₁₈O₄.

Table 2: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 227.1283 | - |

While specific Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) data for the structural elucidation of this compound is not detailed in the primary literature, these techniques are routinely used in the isolation and analysis of natural products. LC-MS, in particular, is a powerful tool for the dereplication of known compounds from complex fungal extracts and for guiding the isolation of novel metabolites. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) Analysis) for Absolute Configuration Determination

The determination of the absolute configuration of this compound was achieved through the application of chiroptical and computational methods. researchgate.net Electronic Circular Dichroism (ECD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light, is particularly powerful for assigning the absolute stereochemistry of chiral molecules.

By comparing the experimentally measured ECD spectrum of this compound with the theoretically calculated spectra for the possible stereoisomers, the absolute configuration at the C-7 and C-9 stereocenters was unequivocally assigned as (7R, 9R). researchgate.net

Table 3: Electronic Circular Dichroism (ECD) Data for this compound (Data presented here is illustrative and would be based on experimental and calculated values from relevant studies)

| Wavelength (nm) | Experimental Δε | Calculated Δε (7R, 9R) |

|---|---|---|

| - | - | - |

Complementary Computational and Theoretical Approaches in Structural Confirmation

In conjunction with spectroscopic analysis, computational and theoretical methods played a vital role in confirming the proposed structure of this compound and in determining its absolute stereochemistry. Molecular modeling was employed to understand the conformational preferences of the ten-membered lactone ring. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NMR chemical shifts and, crucially, the ECD spectra of molecules. By calculating the theoretical ECD spectra for all possible stereoisomers of this compound and comparing them to the experimental spectrum, the (7R, 9R) configuration was confidently assigned. researchgate.net This integrated approach of combining experimental spectroscopic data with theoretical calculations provides a robust and reliable method for the complete structural elucidation of complex natural products.

Comprehensive Analysis of Herbarumin Iii Total Synthesis and Analog Generation

Retrosynthetic Analysis and Strategic Disconnections for Herbarumin III Core Construction

The total synthesis of this compound presents two primary challenges: the construction of the ten-membered macrolactone ring and the precise stereocontrolled installation of the syn-1,3-diol unit. Retrosynthetic analyses commonly involve disconnecting the macrolactone at the ester linkage, leading to a linear precursor that can be cyclized. Alternatively, the ring can be formed via reactions such as ring-closing metathesis (RCM) at a late stage, requiring a precursor with terminal olefin functionalities koreascience.krpsu.eduthieme-connect.comlookchemmall.com.

A typical retrosynthetic strategy involves the disconnection of the macrolactone into two key fragments. One fragment often incorporates the syn-1,3-diol moiety, while the other contains the remaining carbon chain and functional groups necessary for esterification or macrolactonization. The syn-1,3-diol unit itself is often retrosynthetically derived from an epoxide or a β-hydroxy ketone, which can be stereoselectively manipulated koreascience.krthieme-connect.combeekeeperstraining.com. The esterification of these fragments, followed by macrolactonization, or direct macrolactonization via RCM, forms the core of many synthetic approaches psu.edulookchemmall.combeekeeperstraining.com. For instance, one common disconnection strategy involves preparing a diene precursor for RCM from an alcohol fragment and 5-hexenoic acid koreascience.kr.

Advanced Stereoselective Synthetic Methodologies Employed

The synthesis of this compound necessitates sophisticated methods to control the multiple stereocenters present in the molecule. Various strategies have been employed, leveraging both chemical and enzymatic transformations.

Ring-Closing Metathesis (RCM) Approaches for Macrolactone Formation

Ring-closing metathesis (RCM) has emerged as a powerful and widely adopted strategy for the formation of the ten-membered macrolactone ring of this compound koreascience.krpsu.eduthieme-connect.comlookchemmall.combeekeeperstraining.comcolab.wsresearchgate.netthieme-connect.com. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, efficiently converts a linear diene precursor into the desired macrocycle by forming a new carbon-carbon double bond nih.govnih.govfakirchandcollege.org. The RCM approach allows for the late-stage assembly of the macrolactone, often from a precursor that has already incorporated the necessary stereochemical information psu.edulookchemmall.combeekeeperstraining.com. The functional group tolerance of modern RCM catalysts makes this a robust method for constructing complex macrocyclic lactones nih.govnih.gov.

Prins Cyclization Strategies in Stereocontrol

The Prins cyclization, a reaction involving the electrophilic addition of an aldehyde or ketone to an alkene, has also been explored in the synthesis of this compound thieme-connect.comresearchgate.netnih.govresearchgate.net. This methodology is particularly valuable for the stereoselective construction of tetrahydropyran (B127337) (THP) rings and related cyclic ethers, which are common motifs in natural products. In the context of this compound, Prins cyclization strategies can contribute to setting specific stereocenters or forming key cyclic intermediates en route to the macrolactone thieme-connect.comresearchgate.net. Its versatility in creating multi-substituted cyclic systems makes it an attractive tool for complex molecule synthesis researchgate.net.

Asymmetric Allylation and Diastereoselective Reduction Protocols

Establishing the correct stereochemistry, especially for the syn-1,3-diol unit, is paramount. Asymmetric allylation reactions, such as those developed by Keck and Maruoka, have been instrumental in introducing chiral homoallylic alcohols, which serve as precursors to the diol moiety koreascience.krpsu.educolab.wsresearchgate.netscite.aieurjchem.com. These reactions, often employing chiral catalysts or auxiliaries, can generate enantiomerically enriched alcohols with high fidelity psu.eduscite.aieurjchem.com.

Complementary to allylation, diastereoselective reduction protocols are crucial for setting the relative stereochemistry of the hydroxyl groups in the syn-1,3-diol. Methods involving chelation-controlled reductions, such as those employing LiI/LiAlH, have proven effective in generating syn-1,3-diols with high selectivity acs.org. Other notable reductions include those mediated by NaBH/EtBOMe, which have been utilized for stereoselective syn-1,3-asymmetric reduction beekeeperstraining.comniscpr.res.in. Furthermore, Sharpless asymmetric epoxidation and dihydroxylation reactions have been employed to install oxygen functionalities with defined stereochemistry at key positions koreascience.krpsu.edubeekeeperstraining.comcolab.wsresearchgate.netbarc.gov.in.

Chiral Pool Based Syntheses

The utilization of chiral pool starting materials, which are abundant, enantiopure compounds readily available from nature, provides a direct route to introduce chirality into synthetic targets wikipedia.org. In the synthesis of this compound, carbohydrate-derived materials such as D-glucose and D-mannitol have served as valuable chiral pool sources lookchemmall.comcolab.ws. These sugars provide a pre-existing stereochemical framework that can be elaborated into key fragments of this compound, thereby simplifying the introduction of multiple stereocenters lookchemmall.comcolab.ws. Other chiral templates, such as (R)-cyclohexylideneglyceraldehyde, have also been employed as starting points for asymmetric syntheses barc.gov.in.

Yamaguchi's Lactonization Methodologies

The formation of the ten-membered lactone ring in the total synthesis of this compound has been a significant synthetic challenge, with several approaches employing macrolactonization strategies. Among these, Yamaguchi's lactonization method, utilizing 2,4,6-trichlorobenzoyl chloride (TCBC) and 4-dimethylaminopyridine (B28879) (DMAP), has been recognized as a powerful and effective technique for constructing macrolactone motifs researchgate.netacs.orgresearchgate.netsantiago-lab.comkoreascience.krwikipedia.orgfrontiersin.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net. This method involves the activation of a carboxylic acid to form a mixed anhydride, which then undergoes intramolecular cyclization with a hydroxyl group to yield the lactone santiago-lab.comwikipedia.orgfrontiersin.orgorganic-chemistry.org.

The Yamaguchi lactonization has been successfully applied in the total synthesis of this compound, often in conjunction with other key steps such as Brown's asymmetric allylation or ring-closing metathesis (RCM) researchgate.netacs.orgkoreascience.krresearchgate.netresearchgate.net. For instance, one synthetic route employed Yamaguchi's macrolactonization as a key step in a 13-step synthesis starting from n-butyraldehyde and 1,5-pentanediol (B104693) researchgate.net. Another study utilized Yamaguchi esterification followed by intramolecular ring closure metathesis to construct the ten-membered lactone skeleton of this compound researchgate.netresearchgate.netcolab.wsresearchgate.net. The method is particularly noted for its efficacy in forming medium-sized rings, which are often challenging due to entropic and enthalpic factors acs.org. The protocol typically involves treating the hydroxy acid precursor with TCBC and triethylamine (B128534) (TEA), followed by the addition of DMAP, often under high dilution conditions to favor intramolecular cyclization santiago-lab.comwikipedia.org.

Synthetic Routes to this compound Analogs and Derivatives

The development of synthetic routes to this compound analogs and derivatives is crucial for understanding its structure-activity relationships (SAR) and for potentially improving its biological properties drugdesign.orgcollaborativedrug.comslideshare.net. Research efforts have focused on systematically modifying the this compound scaffold to explore how structural changes impact its phytotoxic activity and other biological effects mdpi.comcnr.itmdpi.com.

Design Principles for Systematic Structural Modification

The design of this compound analogs is guided by principles aimed at probing specific structural features responsible for its biological activity. Systematic structural modifications typically target key functional groups within the molecule, such as hydroxyl groups, the lactone ester linkage, or the alkyl side chains drugdesign.orgcollaborativedrug.commdpi.commdpi.com. For example, studies have investigated the impact of hydroxyl group modifications, such as acetylation, on phytotoxic activity mdpi.com. The rationale behind these modifications often stems from structure-activity relationship (SAR) studies, which correlate specific structural elements with observed biological effects drugdesign.orgcollaborativedrug.comslideshare.net. By altering specific sites on the this compound core, researchers can deduce the importance of these regions for activity, guiding the design of more potent or selective analogs drugdesign.orgmdpi.commdpi.com.

Stereoselective Synthesis of Epimers and Other Congeners

A significant aspect of this compound synthesis and analog generation involves controlling the stereochemistry of its chiral centers. This compound possesses multiple stereocenters, and the synthesis of its epimers and other stereoisomers is critical for understanding the stereochemical requirements for its biological activity researchgate.netresearchgate.netresearchgate.netcolab.wsbarc.gov.ineurjchem.com.

Several strategies have been employed for the stereoselective synthesis of this compound and its congeners. These include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as d-(-)-ribose or (R)-cyclohexylidene glyceraldehyde, to establish the correct stereochemistry koreascience.krresearchgate.netcolab.wsresearchgate.netbarc.gov.in.

Asymmetric Allylation: Methods like Brown's asymmetric allylation or Maruoka asymmetric allylation have been used to introduce chirality early in the synthesis researchgate.netacs.orgeurjchem.comeurjchem.com.

Asymmetric Epoxidation and Dihydroxylation: Sharpless epoxidation and asymmetric dihydroxylation reactions have been employed to install stereodefined oxygen functionalities koreascience.krcolab.wspsu.edunih.gov.

Enzymatic Methods: Lipase-catalyzed transesterification has been utilized to set specific hydroxyl stereocenters researchgate.net.

Chelation-Controlled Reduction: Methods employing LiI/LiAlH4 have been used to achieve high syn:anti selectivity in the formation of 1,3-diols, which are key structural features acs.org.

The synthesis of the 8-epimer of this compound, for instance, has been achieved alongside the synthesis of the natural product, demonstrating the control over stereochemistry at the C-9 position researchgate.netacs.orgresearchgate.net.

Methodologies for Diverse Substituent Introduction

To generate a diverse set of this compound analogs, various methodologies are employed to introduce different substituents onto the core structure or its precursors. These methods allow for the systematic exploration of the chemical space around the this compound scaffold.

Key methodologies include:

Esterification and Etherification: Modifying the hydroxyl groups through esterification (e.g., acetylation) or etherification allows for the introduction of various acyl or alkyl groups, respectively mdpi.com.

Oxidation and Reduction: Oxidation of alcohol functionalities to aldehydes, ketones, or carboxylic acids, or reduction of carbonyls to alcohols, can introduce or alter functional groups.

Carbon-Carbon Bond Formation: Reactions such as Grignard additions, Wittig reactions, or cross-coupling reactions can be used to append carbon-based substituents or extend carbon chains. For example, modified Julia olefination has been used in some synthetic routes researchgate.net.

Functional Group Interconversions: Standard organic transformations are applied to convert existing functional groups into others, thereby introducing diversity.

The synthesis of analogs often involves modifying specific positions, such as the C-2 position or the propyl substituent at C-9, to understand their impact on phytotoxicity mdpi.com. For example, acetylation of hydroxyl groups has been a common strategy to create derivatives for SAR studies mdpi.com.

Compound List:

this compound

Molecular and Cellular Mechanisms of Herbarumin Iii Biological Activity

Phytotoxic Mechanisms of Action (MOA) in Sensitive Plant Systems

Herbarumin III exhibits notable phytotoxic properties, interfering with the early stages of plant development. Its mode of action appears to be multifaceted, targeting key cellular and physiological processes essential for plant growth.

Inhibition of Radicle Elongation and Seedling Growth (e.g., Amaranthus hypochondriacus)

A primary and quantifiable effect of this compound is the potent inhibition of radicle elongation in sensitive plant species such as Amaranthus hypochondriacus. psu.edu Laboratory bioassays have demonstrated that this compound significantly curtails the growth of seedling radicles in a concentration-dependent manner. psu.eduresearchgate.netresearchgate.net

Research has shown that this compound exhibits a strong inhibitory effect on the radicle growth of A. hypochondriacus with a reported IC₅₀ (half-maximal inhibitory concentration) value of 2 x 10⁻⁵ M. psu.edu This level of phytotoxicity is notably more potent than that of the synthetic auxin herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which has an IC₅₀ of 2 x 10⁻⁴ M in the same assay. psu.edu The phytotoxic impact of this compound is comparable to that of its structural analog, Herbarumin I, and greater than that of Herbarumin II, suggesting that the degree of hydroxylation on the lactone ring influences its biological activity. psu.edu Specifically, the hydroxylation at the C-2 position, as seen in Herbarumin II, appears to diminish the phytotoxic effect against A. hypochondriacus seedlings. researchgate.net

**Table 1: Comparative Phytotoxicity of Herbarumins on Radicle Elongation of *Amaranthus hypochondriacus***

| Compound | IC₅₀ (M) |

|---|---|

| This compound | 2 x 10⁻⁵ |

| Herbarumin I | Comparable to this compound |

| Herbarumin II | Less active than this compound |

| 2,4-D (control) | 2 x 10⁻⁴ |

Data sourced from Rivero-Cruz et al., 2003. psu.edu

Investigation of Cellular and Subcellular Targets in Plant Cells

While direct studies on the specific subcellular targets of this compound are limited, research on the closely related Herbarumin I provides significant insights. The structural similarities between these nonenolides suggest they may share common cellular targets. For Herbarumin I, investigations have pointed towards organelles and structures crucial for cell viability and division. mdpi.com The effects observed with Herbarumin I, such as the dissipation of mitochondrial membrane potential and DNA fragmentation in root cells of Arabidopsis thaliana, suggest that mitochondria and the nucleus are potential targets. mdpi.comresearchgate.net Given that this compound also induces potent growth inhibition, it is plausible that it similarly disrupts the integrity and function of these vital organelles.

Postulated Interference with Key Plant Physiological Processes (e.g., Carotenoid Biosynthesis, Mitosis)

Based on the observed phytotoxic symptoms and studies of related compounds, the biological activity of this compound is likely linked to the disruption of critical physiological processes in plants.

Carotenoid Biosynthesis: Research on Herbarumin I has shown that its application leads to a light-dependent drop in carotenoid content in the leaves of Arabidopsis thaliana and Cirsium arvense. mdpi.comresearchgate.net This suggests that a primary mode of action for this class of nonenolides could be the inhibition of the carotenoid biosynthesis pathway. mdpi.comresearchgate.net Carotenoids are essential for photoprotection, and their depletion would lead to photooxidative damage and the bleached lesions observed in treated leaves, a symptom also associated with Herbarumin I. mdpi.comnih.govaocs.orgnih.gov Given the potent phytotoxicity of this compound, it is reasonable to postulate that it may also interfere with this crucial metabolic pathway.

Mitosis: The inhibition of radicle elongation strongly points to an interference with cell division (mitosis). Studies on Stagonolide (B1260407) A, another phytotoxic nonenolide, have demonstrated its ability to inhibit mitosis in the root tip cells of Allium cepa and Cirsium arvense. mdpi.com While Herbarumin I showed much milder effects on mitosis compared to Stagonolide A, the profound impact of this compound on root growth suggests that interference with the cell cycle could still be a significant component of its phytotoxic mechanism. mdpi.comresearchgate.netnih.gov

Modulation of Calmodulin-Dependent Biochemical Pathways

Beyond its direct effects on plants, this compound has been shown to interact with a key calcium-sensing protein, calmodulin, which is highly conserved across eukaryotes and plays a pivotal role in numerous signal transduction pathways. researchgate.net

Direct Interaction with Bovine-Brain Calmodulin

This compound, along with its analogs Herbarumin I and II, has been demonstrated to interact directly with bovine-brain calmodulin. psu.edunih.gov Calmodulin is a crucial intracellular receptor for calcium ions (Ca²⁺), and upon binding Ca²⁺, it undergoes a conformational change that enables it to activate a host of downstream enzymes and proteins. psu.edu The interaction of this compound with calmodulin suggests that it can act as a calmodulin antagonist, thereby disrupting the vast network of cellular processes regulated by this protein. psu.eduresearchgate.netnih.gov

Inhibition of Calmodulin-Dependent cAMP Phosphodiesterase Activity

A significant consequence of this compound's interaction with calmodulin is the inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase (cAMP-PDE). psu.edunih.gov This enzyme is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. By inhibiting the calmodulin-driven activation of cAMP-PDE, this compound can lead to an accumulation of cAMP, thereby altering numerous downstream cellular events. The inhibitory effect of the herbarumins on this enzyme has been shown to be more potent than that of chlorpromazine, a known calmodulin inhibitor. psu.edu It is important to note that the basal, calmodulin-independent activity of the enzyme is not affected by these fungal metabolites, highlighting the specificity of their action through the calmodulin pathway. psu.edu

Comparative Analysis of Biological Activities with Related Nonenolide Phytotoxins

This compound belongs to the nonenolide class of 10-membered macrolides, a group of fungal secondary metabolites known for their diverse biological activities, particularly their phytotoxicity. A comparative analysis of this compound with its structural relatives and other phytotoxic macrolides reveals significant differences in their biological profiles and mechanisms of action, highlighting the nuanced structure-activity relationships within this compound class.

Distinguishing this compound Activity from Herbarumin I and II

Herbarumin I, II, and III are all isolated from the fungus Phoma herbarum and share a common nonenolide core structure, yet they exhibit distinct biological activity levels. nih.govacs.orgacs.org Their primary distinguishing features relate to their phytotoxicity and a shared, specific interaction with the calmodulin signaling pathway.

The phytotoxic effects of the three herbarumins have been evaluated, showing a clear hierarchy of potency. This compound demonstrates a significant inhibitory effect on the radicle growth of Amaranthus hypochondriacus seedlings, with an IC₅₀ value of 2 x 10⁻⁵ M. acs.org This level of activity is notably more potent than the synthetic auxin herbicide 2,4-D, which was used as a positive control in the same study. acs.org Research indicates that the phytotoxic effect of this compound is comparable to that of Herbarumin I. In contrast, Herbarumin II shows a weaker phytotoxic effect than both Herbarumin I and III. acs.org This difference in activity has led to the hypothesis that the hydroxylation at the C-2 position in the Herbarumin II structure is a key factor in its reduced phytotoxicity. acs.org

A significant shared biological activity among Herbarumin I, II, and III is their ability to interact with bovine-brain calmodulin. nih.govacs.org All three compounds were found to inhibit the activation of the calmodulin-dependent enzyme cAMP phosphodiesterase. nih.govacs.org This suggests that a potential mechanism of action for the phytotoxicity of the herbarumin family involves the disruption of calcium-calmodulin-mediated signaling pathways, which are crucial for numerous physiological processes in plants. The inhibition of this enzyme indicates that these nonenolides may act as calmodulin antagonists. acs.org

Table 1: Comparative Phytotoxicity of Herbarumins

| Compound | Relative Phytotoxicity (Radicle Growth Inhibition) | Key Structural Feature Difference from this compound | Calmodulin Inhibition |

|---|---|---|---|

| This compound | Potent (IC₅₀ = 2 x 10⁻⁵ M) | N/A | Yes |

| Herbarumin I | Potent (Comparable to this compound) | Dihydroxylated at C-7 and C-8 | Yes |

| Herbarumin II | Weak (Less active than I and III) | Trihydroxylated at C-2, C-7, and C-8 | Yes |

Comparison with Other Phytotoxic Macrolides (e.g., Stagonolide A, Putaminoxin)

When compared to other nonenolide phytotoxins from different fungal sources, such as Stagonolide A and Putaminoxin, the biological activity of this compound appears to be mechanistically distinct.

Stagonolide A , produced by the fungus Stagonospora cirsii, is one of the most studied phytotoxic nonenolides and generally shows higher, non-selective phytotoxic activity than Herbarumin I. nih.gov The mechanism of action for Stagonolide A is markedly different from the calmodulin inhibition observed in the herbarumins. Research suggests Stagonolide A acts as a mitochondrial toxin. nih.gov It is proposed to inhibit the intracellular vesicular traffic between the endoplasmic reticulum and the Golgi apparatus, a process that ultimately disrupts mitosis. nih.govresearchgate.net Furthermore, electrolyte leakage from plant cells caused by Stagonolide A is light-independent, whereas the leakage caused by Herbarumin I is light-dependent. nih.govresearchgate.netresearchgate.net This fundamental difference in the influence of light on membrane damage points to separate primary targets and modes of action. While direct comparative studies with this compound are limited, its structural and biological similarity to Herbarumin I suggests its mechanism is likely more aligned with carotenoid biosynthesis inhibition and distinct from the mitochondrial and mitotic disruption caused by Stagonolide A. nih.gov

Putaminoxin , another nonenolide phytotoxin, is often grouped with Stagonolide A in terms of its phytotoxic effects. nih.govnih.gov Along with other nonenolides like stagonolide and pinolidoxin, it is recognized for its toxicity against various weeds. nih.gov Studies have noted that these nonenolides can be potent inhibitors of photosynthesis. nih.gov This contrasts with the proposed primary mechanism for Herbarumin I (inhibition of carotenoid biosynthesis) and the demonstrated calmodulin antagonism of this compound. acs.orgnih.gov The functional groups and the conformational flexibility of the macrolide ring are considered important structural features for the toxicity of this class of compounds. nih.gov The distinct mechanism of calmodulin inhibition sets this compound apart from the photosynthesis-inhibiting activities described for other nonenolides like Putaminoxin.

Table 2: Mechanistic Comparison of Phytotoxic Nonenolides

| Compound | Primary Proposed Mechanism of Action | Phytotoxicity Profile | Other Observed Effects |

|---|---|---|---|

| This compound | Calmodulin antagonism; Inhibition of cAMP phosphodiesterase. nih.govacs.org | Potent, selective phytotoxin. acs.org | Inhibits radicle growth. acs.orgacs.org |

| Herbarumin I | Inhibition of carotenoid biosynthesis. nih.govresearchgate.net | Selective phytotoxin. researchgate.net | Light-dependent electrolyte leakage. nih.govresearchgate.netresearchgate.net |

| Stagonolide A | Mitochondrial toxin; Inhibition of ER-Golgi vesicular traffic, interfering with mitosis. nih.govresearchgate.net | Non-selective, highly phytotoxic. nih.govresearchgate.net | Light-independent electrolyte leakage. nih.govresearchgate.netresearchgate.net |

| Putaminoxin | Inhibition of photosynthesis. nih.gov | Phytotoxic. nih.govnih.gov | Grouped with other photosynthesis-inhibiting nonenolides. nih.gov |

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Common Name | Chemical Name / Structure Description |

|---|---|

| This compound | (7R,9R)-7-hydroxy-9-propyl-5-nonen-9-olide nih.govacs.org |

| Herbarumin I | (7S,8S,9R)-7,8-dihydroxy-9-propyl-5-nonen-9-olide |

| Herbarumin II | (2R,7S,8S,9R)-2,7,8-trihydroxy-9-propyl-5-nonen-9-olide |

| Stagonolide A | A 10-membered lactone phytotoxin |

| Putaminoxin | A 10-membered lactone phytotoxin |

Structure Activity Relationship Sar Studies of Herbarumin Iii and Its Congeners

Impact of Lactone Core Stereochemistry and Substituent Configuration on Biological Activity

The core structure of these ten-membered lactones features a macrocyclic lactone ring. Variations in the stereochemistry of the lactone core and the configuration of substituents attached to it significantly impact biological activity. For instance, in studies involving stagonolides and herbarumin I, the configuration at the C-7 position of the lactone ring was found to be critical for phytotoxic activity mdpi.com. Specifically, compounds with a 7S configuration were observed to be more phytotoxic than their 7R counterparts. This highlights the importance of the precise three-dimensional arrangement of atoms within the lactone framework for effective interaction with biological targets mdpi.com. While direct data on Herbarumin III's lactone core stereochemistry and its SAR is limited in the provided search results, the general trend observed in related nonenolides suggests that stereochemical control is a key factor in determining bioactivity mdpi.comoup.com.

Role of Hydroxylation Patterns and Oxidation States within the Lactone Framework

The presence, position, and oxidation state of hydroxyl groups within the lactone framework play a crucial role in modulating the biological activity of these compounds. Research on stagonolides indicated that the oxidation of a hydroxyl group at the C-7 position to a carbonyl group led to an increase in non-selective toxicity across various bioassays mdpi.com. This oxidation state change was observed to enhance toxicity to microalgae, Bacillus subtilis, and Sf9 cells, irrespective of the configuration of the C-9 propyl chains mdpi.com. In contrast, non-oxidized C-7 compounds exhibited little to no non-target activity. This suggests that the oxidation state at specific positions within the lactone ring can dramatically alter the compound's biological profile, potentially by changing its electronic properties or its ability to engage in specific interactions with biological targets mdpi.comresearchgate.netumn.edu.

Computational and Chemoinformatic Approaches to SAR Elucidation

Computational and chemoinformatic approaches are increasingly employed to elucidate SAR and guide the design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can predict the activity of novel analogs and provide insights into their binding modes with target molecules mdpi.comnih.gov. While specific computational studies directly detailing this compound's SAR are not extensively detailed in the provided snippets, the general application of these methods in related fields, such as antimalarial drug development and acetylcholinesterase inhibitors, demonstrates their utility in understanding molecular recognition and optimizing lead compounds mdpi.comnih.govnih.gov. The potential for extensive quantitative SAR analysis on an extended set of natural and semisynthetic derivatives has been noted mdpi.com.

Compound List

Herbarumin I

Herbarumin II

this compound

Stagonolide J

Stagonolide K

Putaminoxins

Microcarpalide

Pinolidoxin

Phomolide B

2-epi-Herbarumin II

Pestalpolyol I

Pestapyrones A, B, C

Periplanetin D

Pestaxanthone

Norpestaphthalide A

Pestaphthalides A, B

Pestalotiollides A, B

Advanced Research Perspectives and Future Directions for Herbarumin Iii Studies

Elucidation of the Biosynthetic Pathway of Herbarumin III in Phoma herbarum

Understanding how Phoma herbarum synthesizes this compound is crucial for potential biotechnological production and for identifying key enzymes involved in its formation. Research in this area aims to map out the metabolic pathways and genetic machinery responsible for producing this macrolactone. While specific gene clusters or detailed enzymatic steps for this compound biosynthesis are not extensively detailed in the readily available literature, studies on related fungal secondary metabolites often involve identifying polyketide synthase (PKS) genes and tailoring enzymes. The biosynthesis of macrolides generally involves PKS enzymes that assemble the carbon backbone, followed by cyclization and modification steps. Future research will likely focus on genetic and biochemical investigations to identify the specific genes and enzymes that catalyze the formation of this compound's ten-membered lactone ring and its characteristic substituents.

Rational Design and Development of this compound-Inspired Bioactive Agents with Enhanced Efficacy or Selectivity

The inherent biological activity of this compound, particularly its phytotoxicity, makes it a candidate for developing novel agrochemicals or other bioactive agents. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to correlate specific structural features of this compound with its observed effects. Preliminary SAR analyses of related ten-membered lactones, including herbarumins, suggest that modifications at certain positions, such as the C-2 to C-4 region, or alterations to substituents, can significantly impact phytotoxic activity mdpi.com. For instance, modifications in this area or the replacement of the propyl group at C-9 have been shown to lead to a loss of activity mdpi.com. Future research will involve the rational design of this compound analogs through medicinal chemistry approaches. This will include synthesizing derivatives with targeted modifications to enhance efficacy, improve selectivity for specific biological targets, or alter pharmacokinetic properties, while strictly excluding considerations of drug metabolism and safety profiles in this context.

Methodological Advancements for In Situ Detection and Quantitative Analysis of this compound in Complex Biological Matrices

Accurate and sensitive detection and quantification of this compound within complex biological matrices are essential for both research and potential application. Advancements in analytical chemistry are continuously sought to improve these methodologies. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are standard tools for the quantitative analysis of natural products in biological samples due to their high sensitivity and specificity nih.gov. Developing methods for in situ detection would allow for real-time monitoring of this compound's presence and distribution within cellular or tissue environments without extensive sample preparation. This could involve advanced imaging mass spectrometry or novel derivatization techniques coupled with sensitive detection methods. Challenges in analyzing endogenous compounds in biological matrices include the lack of analyte-free samples and the need for robust calibration strategies, such as using surrogate matrices or stable-isotope-labeled internal standards cstti.com. Future work may focus on optimizing sample preparation techniques for complex matrices and developing more streamlined, high-throughput analytical methods for this compound.

Investigation of this compound Interactions with Specific Enzyme Systems Beyond Calmodulin

While this compound and its congeners have been noted to interact with calmodulin, inhibiting its activation of cAMP phosphodiesterase colab.wsresearchgate.net, further research is directed towards identifying other specific enzyme systems with which this compound might interact. This exploration is vital for uncovering new biological roles or potential therapeutic applications. Identifying molecular targets often involves screening compounds against panels of enzymes or utilizing chemical proteomics approaches ubiqbio.combiotechacademy.dk. Future research directions could include broad enzymatic screening assays to identify novel protein targets, or studies focusing on specific enzyme families known to be involved in cellular processes relevant to this compound's observed phytotoxicity or other potential activities. The goal is to understand its mechanism of action at a molecular level beyond its known interaction with calmodulin, without delving into drug metabolism or safety aspects.

Q & A

Q. What are the key structural features of Herbarumin III, and how are they confirmed experimentally?

this compound’s structure includes a ten-membered macrolactone with specific stereochemical configurations. Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR) and comparison with synthetic intermediates. For example, the E/Z isomerism of olefinic protons in intermediates (δ 5.64–5.73 ppm, Hz) is critical for verifying geometric purity . X-ray crystallography or 2D NMR techniques (e.g., COSY, NOESY) are recommended for resolving ambiguities in complex stereochemistry.

Q. What synthetic methodologies are commonly employed for this compound, and what are their limitations?

The primary route involves ring-closing metathesis (RCM) using Grubbs catalysts (e.g., ClPCyRu=CHPh) to form the macrolactone core. Challenges include controlling stereoselectivity (e.g., 10:1 E/Z ratio in intermediates) and side reactions during deprotection (e.g., MEM group removal leading to undesired byproducts). Silica gel chromatography is used for isomer purification, but scalability remains a concern due to low yields in multi-step sequences .

Q. How can researchers design initial bioactivity screens for this compound?

Begin with in vitro assays targeting fungal or bacterial growth inhibition, given its structural similarity to known antifungal macrolides. Use standardized protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., amphotericin B). Document assay conditions (e.g., solvent, concentration range) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in spectral data during this compound synthesis be resolved?

Discrepancies in NMR signals (e.g., H-10 resonances at 4.81 vs. 4.63 ppm in CDCN) may arise from conformational exchange. Use variable-temperature NMR or computational modeling (e.g., DFT calculations) to study dynamic equilibria. Cross-validate with independent synthetic routes (e.g., D-glucose-derived pathways) to confirm structural assignments .

Q. What strategies optimize reaction conditions for this compound’s ring-closing metathesis?

Screen solvents (e.g., CHCl vs. toluene), catalyst loadings, and temperatures to enhance E/Z selectivity. Employ high-dilution conditions to favor cyclization over oligomerization. Monitor reaction progress via TLC or LC-MS, and consider additives (e.g., molecular sieves) to stabilize reactive intermediates .

Q. How should researchers address low yields in this compound’s hydrogenation steps?

Catalyst selection (e.g., Pd/C vs. PtO) and hydrogen pressure tuning can mitigate incomplete reduction. Pre-purify substrates to remove residual metals or byproducts. For sensitive intermediates, use flow hydrogenation to improve control over reaction kinetics .

Q. What statistical methods are appropriate for analyzing pharmacological data on this compound?

For dose-response studies, use nonlinear regression (e.g., log-dose vs. inhibition) to calculate EC values. Apply ANOVA for multi-group comparisons and Kaplan-Meier survival analysis in in vivo models. Ensure power calculations are performed a priori to determine sample sizes .

Q. How can researchers design ethical and reproducible in vivo studies for this compound?

Follow institutional guidelines (e.g., Brown University’s HRPP) for animal welfare, including randomization, blinding, and endpoint criteria. Use species-specific pharmacokinetic models to justify dosing regimens. Publish raw data and detailed protocols in repositories like Zenodo to enhance transparency .

Methodological Guidelines

Q. What are best practices for documenting synthetic protocols in this compound research?

Include exact reagent grades, catalyst batches, and reaction monitoring methods (e.g., R values). Report purification details (e.g., column dimensions, solvent ratios) and spectroscopic data for all intermediates. Adhere to journal-specific formatting (e.g., Medicinal Chemistry Research’s Experimental section requirements) .

Q. How should contradictory bioactivity results between research groups be addressed?

Conduct systematic reproducibility checks, including reagent traceability and assay validation. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Collaborate with independent labs to verify findings and publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.